N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a sulfanyl group, a methylsulfonyl group, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfanyl and methylsulfonyl intermediates, followed by their coupling with the glycinamide backbone under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The aromatic rings and the glycinamide backbone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The sulfanyl and methylsulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its complex structure allows for a broader range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-16-7-9-18(10-8-16)15-26-12-11-21-20(23)14-22(27(3,24)25)19-6-4-5-17(2)13-19/h4-10,13H,11-12,14-15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSZLVEAPNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367803 |
Source
|
Record name | STK073505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-23-0 |
Source
|
Record name | STK073505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.